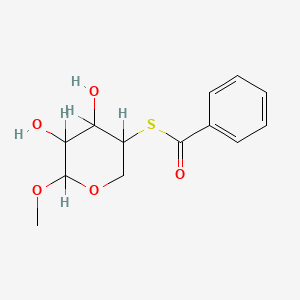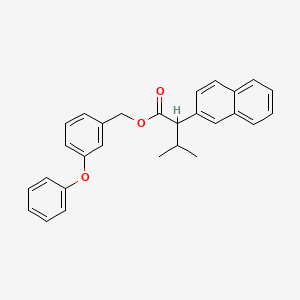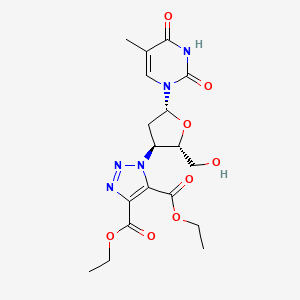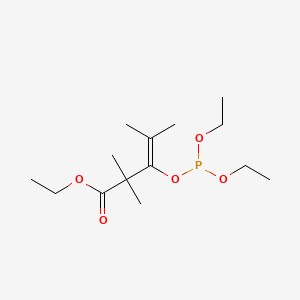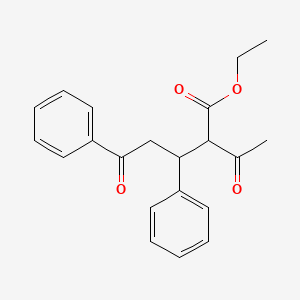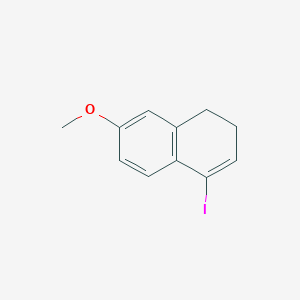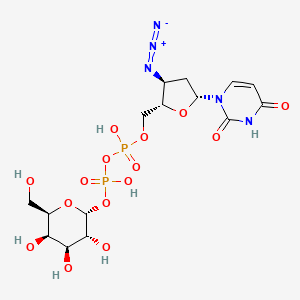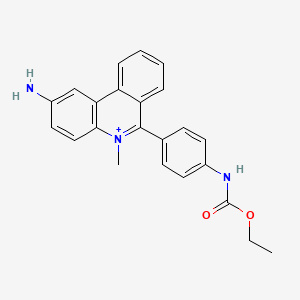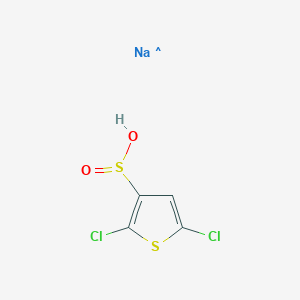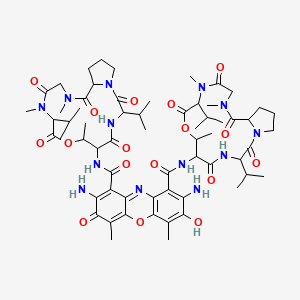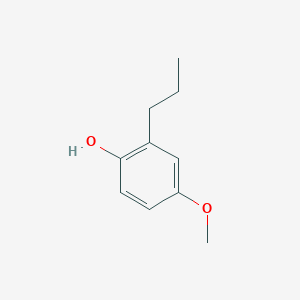
4-Methoxy-2-propylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-propylphenol, also known as 4-Propylguaiacol or Dihydroeugenol, is a volatile phenolic compound with the molecular formula CH₃OC₆H₃(CH₂CH₂CH₃)OH and a molecular weight of 166.22 g/mol . It is commonly found in Bordeaux wines, liquid smoke, karanda fruit, and oregano . This compound is known for its clove-like, spicy, and sweet aroma, making it a valuable ingredient in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-propylphenol typically involves the alkylation of guaiacol (2-methoxyphenol) with propyl halides under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction temperature is usually maintained between 50-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-propylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Methoxy-2-propylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lignin pyrolysis and hydrodeoxygenation reactions.
Biology: Its antimicrobial properties make it a subject of interest in microbiological studies.
Medicine: Research is ongoing into its potential therapeutic effects, including its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-propylphenol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
4-Methoxy-2-propylphenol is similar to other methoxyphenols such as eugenol, isoeugenol, and coniferylaldehyde. it is unique in its specific aroma profile and its applications in the flavor and fragrance industry .
List of Similar Compounds
Eugenol: 2-Methoxy-4-(2-propenyl)phenol
Isoeugenol: 2-Methoxy-4-(1-propenyl)phenol
Coniferylaldehyde: 4-Hydroxy-3-methoxycinnamaldehyde
Properties
CAS No. |
13391-31-6 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-methoxy-2-propylphenol |
InChI |
InChI=1S/C10H14O2/c1-3-4-8-7-9(12-2)5-6-10(8)11/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
UULIJAHJPAENFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)
![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)
